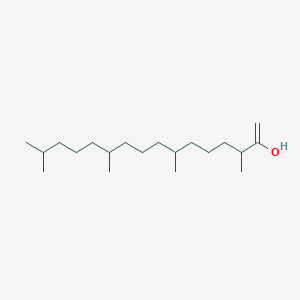
3,7,11,15-Tetramethylhexadec-1-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- can be synthesized through the alkaline hydrolysis of chlorophyll . The process involves the decomposition of chlorophyll in an alkaline medium, followed by vacuum distillation to obtain the compound .
Industrial Production Methods
In industrial settings, the compound is produced by extracting chlorophyll from plant sources, followed by its alkaline hydrolysis and subsequent purification . The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- has a wide range of applications in scientific research:
作用機序
類似化合物との比較
Similar Compounds
Phytol: A diterpene alcohol with similar structure and properties.
Phytyl acetate: An ester derivative of phytol.
Phytyl diphosphate: A phosphorylated derivative of phytol.
Uniqueness
1-Hexadecen-2-ol, 3,7,11,15-tetramethyl- is unique due to its role as a precursor in the synthesis of essential vitamins and its regulatory effects on transcription factors . Its versatility in various chemical reactions and applications in multiple fields further highlight its significance .
特性
分子式 |
C20H40O |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
3,7,11,15-tetramethylhexadec-1-en-2-ol |
InChI |
InChI=1S/C20H40O/c1-16(2)10-7-11-17(3)12-8-13-18(4)14-9-15-19(5)20(6)21/h16-19,21H,6-15H2,1-5H3 |
InChIキー |
XXLGVDYVNLIUQZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


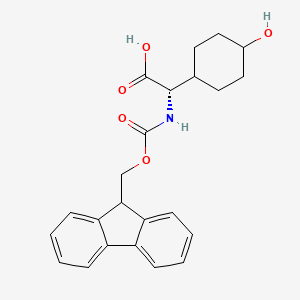
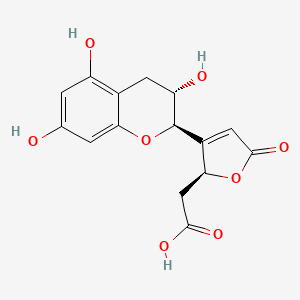
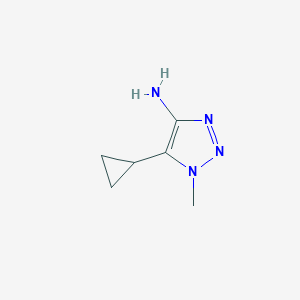


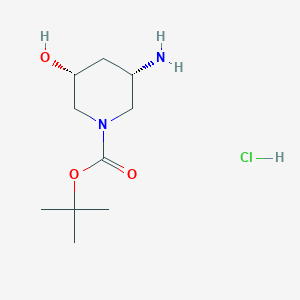
![ethyl 2-(3-amino-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B12337445.png)
![2,5-Cyclohexadien-1-one, 2,6-dibromo-4-[(3-bromo-4-hydroxyphenyl)imino]-, sodium salt (1:1)](/img/structure/B12337450.png)
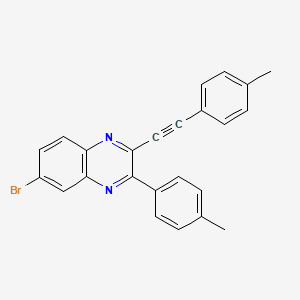

![Benzoic acid, 4-[(ethenyloxy)methyl]-2-fluoro-, methyl ester](/img/structure/B12337463.png)

![5-Chloro-2-methoxybenzyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B12337483.png)
![(Z)-oxido-pyrrolidin-1-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyiminoazanium](/img/structure/B12337492.png)
